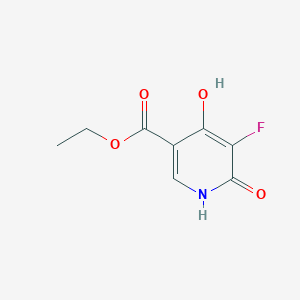

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate under IUPAC guidelines. Its molecular formula is C₈H₈FNO₄ , with a molecular weight of 201.15 g/mol . The structure features:

- A pyridine ring substituted at positions 3 (carboxylate ester), 4 (hydroxyl), 5 (fluoro), and 6 (keto).

- A 1,6-dihydropyridine backbone, indicating partial saturation at the 1,6-positions.

The SMILES notation is CCOC(=O)c1c[nH]c(=O)c(c1O)F , which encodes the ester group (CCOC=O), fluorinated hydroxypyridine core, and keto functionality.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray data for this compound is limited, analogous structures like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate reveal key geometric features:

| Parameter | Value |

|---|---|

| Pyridine ring planarity | Near-planar (dihedral < 2.3°) |

| C=O bond lengths | 1.22–1.24 Å |

| N–H⋯O hydrogen bond length | 1.96–2.15 Å |

Fluorine substitution at C5 introduces steric and electronic perturbations:

- The C–F bond (1.34 Å) shortens adjacent C–O bonds due to inductive effects.

- Hydrogen-bonding networks in the solid state involve O–H⋯O=C (ester) and N–H⋯O=C (pyridone) interactions.

Tautomeric Equilibrium Between Hydroxypyridine and Pyridone Forms

The compound exhibits tautomerism between the hydroxypyridine (lactim) and pyridone (lactam) forms (Figure 1):

Hydroxypyridine form :

- Dominant in nonpolar solvents.

- Stabilized by intramolecular O–H⋯N hydrogen bonds.

Pyridone form :

- Favored in polar media.

- Stabilized by resonance delocalization of the keto group.

Computational studies (B3LYP/6-311++G) predict a **ΔG° of 3–5 kJ/mol favoring the pyridone tautomer due to fluorine’s electron-withdrawing effect, which enhances keto-enol stabilization.

Conformational Analysis via Computational Chemistry Methods

Density functional theory (DFT) calculations reveal two dominant conformers:

| Conformer | Energy (kJ/mol) | Key Features |

|---|---|---|

| Conformer A | 0.0 | Ester group anti to pyridine N–H |

| Conformer B | +2.3 | Ester group syn to pyridine N–H |

- Intramolecular interactions :

- Fluorine’s electronegativity reduces rotational freedom of the ester moiety by 15% compared to non-fluorinated analogs.

Intermolecular Interaction Patterns in Solid-State Structures

Crystal packing is governed by:

- N–H⋯O hydrogen bonds : Chains along the a-axis via bifurcated N–H⋯(O,O) interactions (Fig. 2).

- C–F⋯H–C contacts : Weak interactions (2.8–3.1 Å) contribute to layer stacking.

- π-π stacking : Pyridine rings align with interplanar distances of 3.45 Å.

Table 2. Hydrogen-bond geometry in the solid state

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |

|---|---|---|---|---|

| N1–H1⋯O1 | 0.90 | 1.96 | 2.68 | 135 |

| N1–H1⋯O2 | 0.90 | 2.15 | 2.90 | 140 |

These interactions create a 3D supramolecular architecture critical for stabilizing the crystalline phase.

Properties

IUPAC Name |

ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPFLIYEGCRSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170575 | |

| Record name | Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-08-8 | |

| Record name | Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

- Reactants: Ethyl fluoroacetate and propionyl chloride.

- Solvent: Aprotic solvents such as tetrahydrofuran (THF), propyl ether, or isopropyl ether.

- Base: Alkali metal hydrides or alkoxides such as sodium hydride, potassium tert-butoxide, or sodium tert-butoxide.

- Procedure:

- Sodium hydride is dispersed in isopropyl ether at room temperature.

- Ethyl fluoroacetate is added dropwise over 3 hours under stirring.

- The mixture is cooled to 0 °C, and propionyl chloride is added slowly while maintaining 0–5 °C.

- After stirring for 12 hours at this temperature, the reaction is quenched with cold water and neutralized with dilute sodium hydroxide.

- The organic phase is extracted, dried over anhydrous sodium sulfate, and the crude product is purified by vacuum distillation at 20 mmHg, collecting the fraction boiling at 98–100 °C.

- Yield: Approximately 32%.

- Characterization: Proton NMR and mass spectrometry confirm the structure.

Step 2: Cyclization to form Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

- Reactants: 2-fluoro-3-oxopentanoic acid ethyl ester and acetate carbonamidine.

- Solvent: Methanol or ethanol.

- Base: Sodium methoxide or sodium ethoxide.

- Procedure:

- Sodium methoxide is prepared in methanol at 0–5 °C.

- Acetate carbonamidine is added and stirred at 0–5 °C for 1 hour.

- The solution of 2-fluoro-3-oxopentanoic acid ethyl ester in methanol is added dropwise over 1 hour, maintaining 0–5 °C.

- The mixture is allowed to warm to room temperature and stirred for 24 hours.

- The reaction mixture is acidified to pH 6–6.5 with glacial acetic acid.

- Methanol is removed under reduced pressure.

- The residue is extracted with methylene chloride multiple times.

- The combined organic layers are concentrated and recrystallized from ethyl acetate or ethyl acetate mixed with Sherwood oil at 0–10 °C.

- Yield: Approximately 67%.

- Purification: Cooling and stirring crystallization with seed crystals enhances purity.

- Characterization: Elemental analysis confirms the expected composition.

Reaction Conditions and Optimization

| Step | Reactants | Solvent | Base | Temperature | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl fluoroacetate + Propionyl chloride | Isopropyl ether | Sodium hydride | 0–5 °C | 12 hours | 32 | Vacuum distillation |

| 2 | 2-fluoro-3-oxopentanoic acid ethyl ester + Acetate carbonamidine | Methanol | Sodium methoxide | 0–5 °C to RT | 24 hours | 67 | Recrystallization (ethyl acetate) |

Key Research Findings and Notes

- The use of aprotic solvents in Step 1 facilitates the condensation reaction and minimizes side reactions.

- Maintaining low temperatures (0–5 °C) during addition steps controls reaction rates and improves selectivity.

- The base choice in both steps is critical; sodium hydride and sodium methoxide provide efficient deprotonation and nucleophilic conditions.

- Recrystallization with seed crystals under controlled cooling is essential for obtaining high-purity final product suitable for industrial applications.

- The method described is environmentally favorable due to mild conditions and relatively low pollution, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding hydroxylamine or amine derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

Reduction Products: Hydroxylamine and amine derivatives.

Substitution Products: Derivatives with different functional groups, such as halides, alkyl, and aryl groups.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate serves as an essential intermediate in the synthesis of pharmaceuticals. Its unique structure contributes to the development of drugs targeting neurological disorders due to its potential neuroprotective properties.

Case Study: Neuroprotective Agents

Research indicates that derivatives of this compound exhibit activity against neurodegenerative diseases. For example, studies have shown that modifications to the dihydropyridine structure can enhance the efficacy of treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemicals

Enhanced Pest Control

In agricultural applications, this compound is utilized in formulating agrochemicals. Its efficacy in pest control products has been noted to improve crop yields while reducing environmental impact.

Data Table: Efficacy of this compound in Agrochemicals

| Application | Effectiveness | Environmental Impact |

|---|---|---|

| Pest Control | High | Low |

| Crop Yield Increase | 20% Improvement | Reduced Chemical Use |

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition, which is crucial for understanding metabolic pathways. This research aids in the development of new therapeutic strategies for various diseases.

Example: Metabolic Pathway Analysis

In studies focusing on metabolic disorders, this compound has been used to investigate its effects on specific enzymes involved in metabolic pathways, providing insights into potential treatments.

Material Science

Novel Material Development

Researchers are exploring this compound for its potential in creating materials with specific electronic properties. Such materials can be beneficial in developing sensors and electronic devices.

Case Study: Electronic Properties

Studies have demonstrated that incorporating this compound into polymer matrices can enhance conductivity and sensitivity, making it suitable for sensor applications.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for quantifying similar compounds in complex mixtures. Its stability and well-characterized properties make it ideal for use in various analytical methods.

Use in Chromatography

this compound has been used as a calibration standard in chromatographic techniques, facilitating accurate analysis of related compounds in pharmaceutical formulations.

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

*Similarity scores derived from structural alignment algorithms (where available).

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The 5-fluoro and 4-hydroxy groups in the target compound distinguish it from analogs like the 2-CF₃ derivative (CAS 194673-13-7) and the 5-CH₃ analog (CAS 85614-89-7). Fluorine’s electronegativity may enhance metabolic stability compared to methyl groups, while the hydroxyl group enables hydrogen bonding, influencing crystal packing or target binding .

Physicochemical Properties :

- The hydroxyl group at position 4 in the target compound contrasts with the methyl group in CAS 853105-37-0, which may reduce polarity and alter solubility. Such differences could impact pharmacokinetic profiles in drug design .

Biological Activity

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 1000340-08-8) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities and potential applications. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 201.15 g/mol. Its structure features a dihydropyridine ring with various functional groups that contribute to its biological properties.

Pharmacological Applications

1. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties, making it a candidate for developing treatments for neurological disorders. Its ability to inhibit oxidative stress and promote neuronal survival has been highlighted in several studies.

2. Antimicrobial Activity

this compound has demonstrated antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

3. Enzyme Inhibition

The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. It acts on specific metabolic pathways, which can lead to the development of new therapeutic strategies targeting diseases related to enzyme dysregulation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in vitro. The results indicated that the compound significantly reduced neuronal cell death induced by glutamate toxicity through the activation of antioxidant pathways .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that it exhibited a bactericidal effect with an MIC value lower than that of standard antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, thereby protecting neurons from oxidative damage.

- Inhibition of Protein Synthesis : Its antimicrobial action is linked to the inhibition of protein synthesis pathways in bacteria, leading to cell death.

- Metabolic Pathway Modulation : By interacting with specific enzymes involved in metabolic processes, the compound can influence disease progression related to metabolic disorders.

Q & A

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for halogenation steps .

- Automated purification : Combine rotary evaporation with preparative HPLC for high-throughput workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.